

Application Notes and Protocols for the Vapor Phase Nitration of Butane

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Compound of Interest

Compound Name: 1-Nitrobutane

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These application notes provide a comprehensive overview and a detailed protocol for the vapor phase nitration of n-butane, a process of significant industrial importance for the production of nitroparaffins. The information is intended for use in a laboratory or pilot plant setting by qualified personnel.

Introduction

The vapor phase nitration of alkanes, such as butane, is a well-established industrial process for the synthesis of nitroalkanes.[1][2] This reaction is typically carried out at elevated temperatures, where nitric acid or nitrogen tetroxide serves as the nitrating agent.[1][2] The reaction proceeds via a free-radical mechanism, which, while effective, leads to the formation of a mixture of nitroalkanes due to C-C bond cleavage.[2][3][4] Consequently, the nitration of butane yields not only **1-nitrobutane** and 2-nitrobutane but also lower nitroalkanes like nitromethane, nitroethane, and nitropropanes.[2][5]

Controlling the reaction conditions is critical for optimizing the yield of desired products and ensuring the safety of the operation. Key parameters include temperature, pressure, the molar ratio of reactants, and residence time.[5][6] Additives such as oxygen or halogens can be introduced to increase the concentration of alkyl radicals, thereby influencing the reaction rate and product distribution.[2][4] Due to the highly exothermic and potentially explosive nature of the reaction, stringent safety protocols must be followed.[7][8]

Data Presentation: Experimental Parameters

The following table summarizes typical quantitative data for the vapor phase nitration of butane, compiled from various sources. These parameters can be used as a starting point for experimental design.

Parameter	Value	Source(s)
Reactants		
Hydrocarbon	n-Butane	[5][9]
Nitrating Agent	Nitric Acid (HNO ₃) or Nitrogen Tetroxide (N ₂ O ₄)	[1][2]
Reaction Conditions		
Temperature	350 - 482 °C	[5][10]
Pressure	Atmospheric to ~1.0 MPa	[11]
Mole Ratio (Butane:HNO ₃)	3.4:1 to 7.8:1 (higher ratios favor higher yields)	[5][6]
Residence Time	0.5 - 1.7 seconds	[5][9][12]
Catalysts/Additives		
Optional Additives	Oxygen (O ₂) or Halogens	[2][4][12]
Reactor		
Type	Tubular, Molten Salt Bath, High Surface-to-Volume Ratio	[5][12]
Material	Pyrex, Stainless Steel (acid-resistant)	[7][9]
Product Distribution (Mole %)		
Nitromethane	5.7 - 14.3%	[5]
Nitroethane	14.4 - 38.7%	[5]
1-Nitropropane	2.4 - 13.4%	[5]
2-Nitropropane	0 - 0.12%	[5]
1-Nitrobutane	10.4 - 40.9%	[5]
2-Nitrobutane	5.9 - 64.7%	[5]

Experimental Protocols

This protocol outlines a general procedure for the vapor phase nitration of n-butane in a laboratory setting. Warning: This reaction is hazardous and must be conducted in a well-ventilated fume hood with appropriate safety measures, including personal protective equipment (acid-resistant gloves, safety goggles, face shield, and a chemical-resistant lab coat).^[7]^[13] An emergency response plan should be in place.^[7]

Materials and Equipment:

- n-Butane (gas cylinder with regulator)
- Nitric Acid (70% or fuming)
- Nitrogen (inert gas)
- Mass flow controllers for gases
- Syringe pump for nitric acid
- Preheater (e.g., heated tube packed with glass beads)
- Tubular reactor (e.g., stainless steel or Pyrex) housed in a furnace
- Condensation system (ice bath or cryotrap)
- Back-pressure regulator
- Gas chromatograph (GC) for product analysis
- Scrubber for acidic off-gases

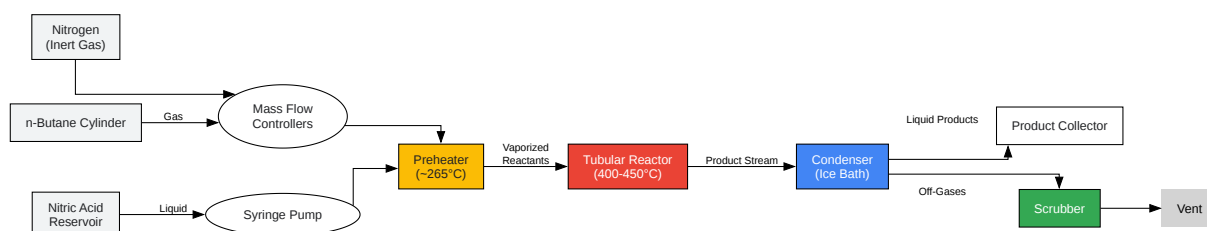
Procedure:

- System Preparation:
 - Assemble the experimental setup as shown in the workflow diagram. Ensure all connections are secure and leak-tested.

- Purge the entire system with nitrogen gas to remove air and moisture.
- Preheating:
 - Heat the preheater and the reactor to the desired temperatures. A typical preheating temperature for the reactants is around 265°C, while the reactor temperature is maintained between 400-450°C.[9]
- Reactant Feed:
 - Using mass flow controllers, establish a steady flow of n-butane through the preheater and into the reactor.
 - Once the butane flow is stable and the system has reached thermal equilibrium, begin introducing nitric acid into the preheater via the syringe pump. The nitric acid will vaporize and mix with the hot butane stream.[9]
 - The molar ratio of butane to nitric acid should be carefully controlled, with higher ratios generally leading to better yields of nitroalkanes.[6]
- Reaction:
 - The vaporized reactants will pass through the heated tubular reactor where the nitration reaction occurs. The residence time in the reactor is a critical parameter and is typically on the order of seconds.[5][9]
- Product Quenching and Collection:
 - The hot gaseous product stream exiting the reactor is immediately passed through the condensation system to quench the reaction and liquefy the nitroalkane products and unreacted nitric acid.
 - The non-condensable gases (unreacted butane, nitrogen oxides, etc.) are passed through a back-pressure regulator and then to a scrubber containing a basic solution (e.g., sodium bicarbonate) to neutralize acidic components before venting.
- Sample Analysis:

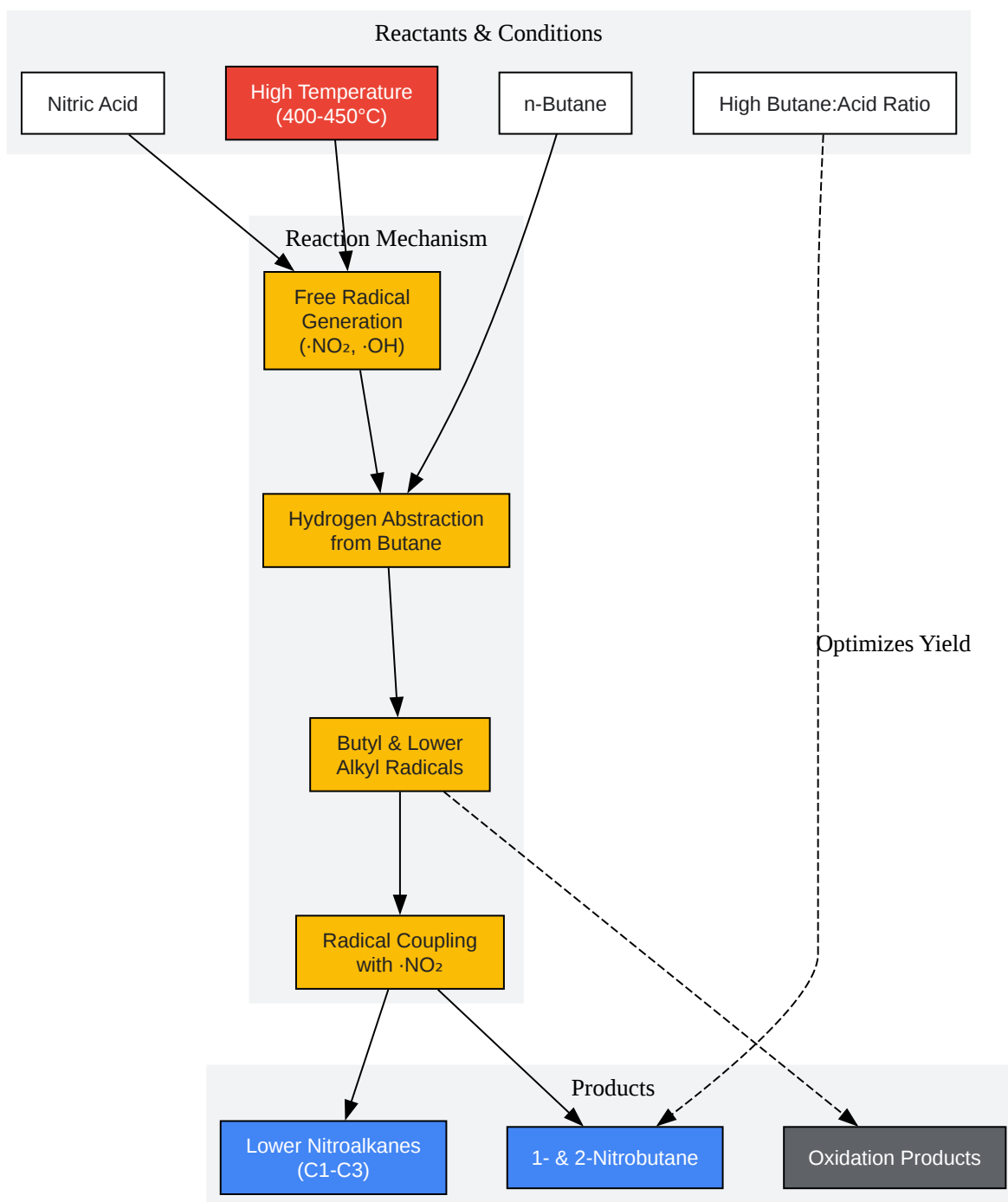
- The collected liquid product will form two phases: an organic phase containing the nitroalkanes and an aqueous phase.
 - Separate the organic phase, wash it with a dilute sodium bicarbonate solution to remove residual acid, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate).
 - Analyze the composition of the organic phase using gas chromatography (GC) to determine the distribution of the various nitroalkane products.[5]
- Shutdown:
 - Stop the flow of nitric acid.
 - Continue the flow of butane for a short period to purge the system of any remaining reactants.
 - Finally, purge the entire system with nitrogen gas until it has cooled to room temperature.

Mandatory Visualization



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Caption: Experimental workflow for vapor phase nitration of butane.



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Caption: Logical relationships in the butane nitration process.

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